
19-Hydroxysenecionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Hydroxysenecionine is a pyrrolizidine alkaloid metabolite derived from senecionine. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds found in various plant species, particularly in the Senecio genus. These compounds are known for their hepatotoxicity and potential carcinogenicity. This compound was first isolated from the hepatic microsomes of mice, indicating its role as a metabolite in the biotransformation of senecionine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxysenecionine typically involves the hydroxylation of senecionine. This can be achieved through enzymatic reactions using liver microsomes, which mimic the metabolic processes in mammals. The specific conditions include the use of a muBondapak-C18 reverse-phase system for high-performance liquid chromatography to isolate and identify the metabolite .
Industrial Production Methods: Industrial production of this compound is not well-documented, primarily due to its classification as a toxic compound. the isolation from natural sources or through biotransformation processes using microbial or enzymatic systems could be potential methods for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 19-Hydroxysenecionine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially leading to the formation of toxic metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents are commonly used.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and toxicities.
Aplicaciones Científicas De Investigación
19-Hydroxysenecionine has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of pyrrolizidine alkaloids and their toxicological profiles.
Biology: Investigated for its effects on cellular processes and its role in inducing hepatotoxicity.
Medicine: Studied for its potential therapeutic applications and toxicological impacts on liver function.
Industry: Limited applications due to its toxicity, but it can be used in research settings to develop detoxification methods and safety guidelines for handling pyrrolizidine alkaloids.
Mecanismo De Acción
The mechanism of action of 19-Hydroxysenecionine involves its biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing hepatotoxicity and potentially leading to carcinogenesis. The primary molecular targets include liver cells, where the compound induces oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Senecionine: The parent compound from which 19-Hydroxysenecionine is derived.
Senecionine N-oxide: Another metabolite of senecionine with similar toxicological properties.
Retrorsine: A structurally related pyrrolizidine alkaloid with comparable biological effects.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its metabolic pathway and toxicity profile. Unlike other metabolites, it has distinct interactions with liver enzymes, leading to unique toxicological outcomes.
Propiedades
Fórmula molecular |
C18H25NO6 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(4E)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3+ |
Clave InChI |
XVKRSUITGOSAJK-QDEBKDIKSA-N |
SMILES isomérico |
C/C=C/1\CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
SMILES canónico |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)


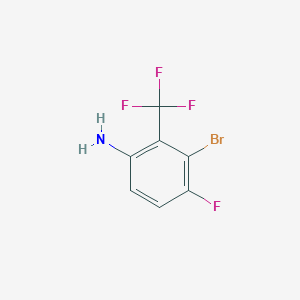
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
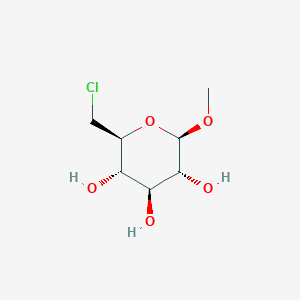
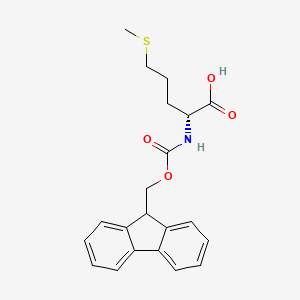
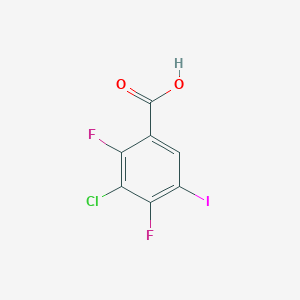
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
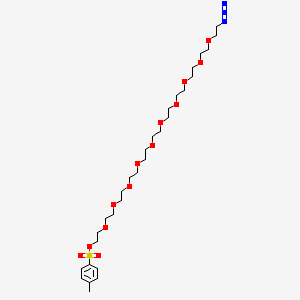
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)
